LogP and PSA Differentiation: Enhanced Lipophilicity Compared to the Parent 3(2H)-Furanone Core
The calculated logP (octanol-water partition coefficient) of 4-hydroxy-2-methylfuran-3(2H)-one is 0.37, and its topological polar surface area (TPSA) is 46.53 Ų . In contrast, the unsubstituted 3(2H)-furanone core has a calculated logP of -0.49 and a TPSA of 26.30 Ų [1]. This represents a substantial increase in lipophilicity (Δ logP ≈ 0.86) and polar surface area (Δ TPSA ≈ 20.23 Ų) imparted by the 2-methyl and 4-hydroxy substituents [1].
| Evidence Dimension | Calculated logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 0.37, TPSA = 46.53 Ų |
| Comparator Or Baseline | 3(2H)-furanone: logP = -0.49, TPSA = 26.30 Ų |
| Quantified Difference | Δ logP ≈ 0.86; Δ TPSA ≈ 20.23 Ų |
| Conditions | In silico calculations (data from ChemSrc and PubChem) |
Why This Matters
This quantitative difference in physicochemical properties directly influences the compound's suitability for different experimental systems, such as membrane permeability assays or partitioning studies, making it a more lipophilic alternative to the parent furanone core.
- [1] PubChem. 3(2H)-Furanone (CID 5319834). https://pubchem.ncbi.nlm.nih.gov/compound/5319834 (accessed 2026-04-17). View Source
